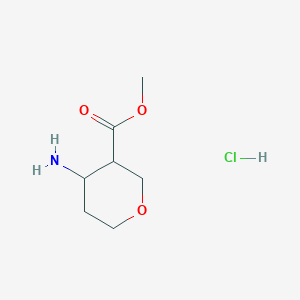

trans-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester hydrochloride

Description

trans-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester hydrochloride (CAS: 2708281-30-3) is a bicyclic organic compound featuring a tetrahydro-pyran ring system substituted with an amino group at the 4-position and a methyl ester at the 3-position. Its molecular formula is C₆H₁₂ClNO₃, with a molar mass of 181.62 g/mol . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C7H14ClNO3 |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

methyl 4-aminooxane-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-4-11-3-2-6(5)8;/h5-6H,2-4,8H2,1H3;1H |

InChI Key |

FMWMGVFZENRYGU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1COCCC1N.Cl |

Origin of Product |

United States |

Preparation Methods

Methodology

A patented route (US7365215B2) leverages the decomposition of 4-hydrazinotetrahydropyran intermediates using catalysts:

- Key Steps :

- Intermediate preparation : 4-Hydrazinotetrahydropyran derivatives are synthesized via Paal-Knorr condensation.

- Catalytic decomposition : Raney nickel, noble metals (Pd/C, Pt/C), or metal oxides (CuO) catalyze the cleavage of the N–N bond in hydrazine intermediates under hydrogenation conditions.

- Acid salt formation : The free amine is treated with HCl to yield the hydrochloride salt.

Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Source |

|---|---|---|---|---|---|

| Raney Ni | Methanol | 50–100 | 0.1–2 | 75–85 | |

| Pd/C (5%) | Ethanol | 20–50 | 0.1–1 | 80–90 | , |

| CuO | Water | 80–120 | Ambient | 65–70 |

Advantages : High stereoselectivity (>95% trans configuration); scalable for industrial production.

Limitations : Requires careful handling of pyrophoric catalysts (e.g., Raney Ni).

Reductive Amination of Tetrahydro-2H-pyran-4-one

Methodology

A two-step process involves reductive amination of tetrahydro-2H-pyran-4-one followed by esterification:

- Reductive amination : The ketone is reacted with ammonium acetate and sodium cyanoborohydride to introduce the amine group.

- Esterification : The resulting amino acid is treated with methanol and thionyl chloride to form the methyl ester, followed by HCl salt precipitation.

Key Data

- Reduction agents : NaBH₃CN, NaBH(OAc)₃ (yields 70–80%),.

- Esterification : SOCl₂/MeOH achieves >90% conversion,.

- Overall yield : 60–65% after purification via recrystallization (MeOH/EtOAc).

Advantages : Avoids hazardous intermediates; suitable for small-scale synthesis.

Cyclization of Amino Acid Precursors

Strecker Synthesis Approach

A Chinese patent (CN109942531A) outlines a cyclization method:

- Strecker reaction : Tetrahydropyrone reacts with ammonium carbonate and NaCN to form α-aminonitrile.

- Hydrolysis : The nitrile is hydrolyzed to the carboxylic acid using NaOH.

- Esterification and salt formation : The acid is esterified with methanol/HCl gas.

Performance Metrics

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Strecker | NH₄HCO₃, NaCN | 60°C, 3 h | 70 |

| Hydrolysis | NaOH (40%) | Reflux, 6 h | 85 |

| Esterification | MeOH, HCl gas | 0–5°C, 2 h | 90 |

Advantages : Cost-effective reagents; high-purity final product.

Stereoselective Synthesis via Chiral Resolution

Enzymatic Resolution

Chiral Auxiliary Methods

- Use of (R)- or (S)-binol derivatives to induce stereoselectivity during cyclization.

- Yield : 70–75% ee; requires additional steps for auxiliary removal.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Catalytic Hydrogenation | 80–90 | >98 | High | Moderate |

| Reductive Amination | 60–65 | 95–97 | Medium | Low |

| Cyclization | 70–85 | 90–95 | High | Low |

| Chiral Resolution | 45–50 | >99 | Low | High |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have shown that derivatives of tetrahydropyran compounds exhibit significant antibacterial properties. For instance, certain derivatives demonstrated lower IC50 values than traditional antibiotics like ampicillin against various Gram-positive bacteria, indicating their potential as effective antibacterial agents .

Antioxidant Properties

Research indicates that some derivatives of trans-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester exhibit strong antioxidant activity. These compounds were evaluated for their ability to scavenge free radicals, showing promising results comparable to well-known antioxidants .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of these compounds against cancer cell lines such as HCT-116. Certain derivatives have shown the ability to inhibit cell proliferation, suggesting their potential as anticancer agents. For example, compounds were found to significantly reduce cell viability at specific concentrations, indicating a dose-dependent effect on cancer cells .

CDK2 Inhibition

The compound has been investigated for its role as a cyclin-dependent kinase 2 (CDK2) inhibitor. Inhibiting CDK2 is crucial for controlling cell cycle progression and has implications in cancer therapy. Studies demonstrated that specific derivatives could effectively inhibit CDK2 activity, leading to potential applications in developing new anticancer therapies .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several tetrahydropyran derivatives against common pathogens. The findings indicated that certain derivatives exhibited significant inhibition zones and lower IC50 values compared to ampicillin, showcasing their potential as alternative antibacterial agents .

Case Study 2: Anticancer Potential

Another research focused on the cytotoxic effects of trans-4-Amino-tetrahydro-pyran derivatives on HCT-116 cells. The results revealed that compounds induced apoptosis through upregulation of the caspase-3 gene, suggesting their application in cancer treatment strategies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of trans-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating enzyme activity and receptor interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride

- Structure : A yohimbine derivative with a methyl ester and hydrochloride salt, featuring a complex yohimban alkaloid core.

- Functional Groups : Methyl ester, tertiary amine, hydroxyl group.

- Relevance: The hydrochloride salt improves solubility, similar to the target compound.

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

- Structure: A tetrahydrochromene (benzopyran) derivative with an ethyl ester, amino group, and dichlorophenyl substituent.

- Molecular Formula: C₁₈H₁₇Cl₂NO₄; Molar Mass: 382.24 g/mol.

- Functional Groups: Ethyl ester, amino group, ketone, dichlorophenyl moiety.

- Relevance : The ethyl ester and dichlorophenyl group enhance lipophilicity compared to the target compound’s methyl ester. The benzopyran core may confer distinct electronic properties for drug-receptor interactions .

Complex Cyclopenta[c]pyran Derivatives ()

- Structure : Features a cyclopenta[c]pyran core with multiple hydroxyl and hydroxymethyl groups.

- Functional Groups : Hydroxyl, carboxylic acid, glycosidic linkages.

- Relevance: These compounds exhibit higher polarity due to hydroxyl groups, contrasting with the target’s amino-methyl ester balance. Such derivatives are often explored in natural product synthesis .

Structural and Functional Comparison Table

Research Findings and Implications

Salt Forms : Both the target compound and the yohimban derivative utilize hydrochloride salts to enhance aqueous solubility, critical for bioavailability in drug formulations .

Ester Stability : Methyl esters (target) hydrolyze faster than ethyl esters ( compound) under physiological conditions, influencing metabolic stability .

Ring Systems : The pyran scaffold in the target compound offers conformational rigidity, while benzopyran derivatives () allow for extended π-orbital interactions, affecting binding affinity in medicinal chemistry .

Biological Activity

Trans-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester hydrochloride is a compound that has garnered attention for its potential biological activities due to its unique structural characteristics. This article reviews the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a six-membered heterocyclic ring that includes five carbon atoms and one oxygen atom. Its chemical formula is , with a molecular weight of approximately 195.6455 g/mol. The presence of an amino group at the fourth position and a carboxylic acid methyl ester at the third position contributes significantly to its biological properties.

The mechanism of action for this compound involves interactions with specific molecular targets. The amino group can engage in hydrogen bonding and electrostatic interactions with various biological macromolecules, potentially modulating their structure and function. This interaction suggests that the compound may influence enzyme activity and receptor interactions, making it a candidate for drug development.

Biological Activity

The compound has been investigated for several biological activities:

- Antioxidant Activity : Studies indicate that derivatives of tetrahydropyran compounds exhibit significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases .

- Anticancer Potential : Research has shown that similar compounds can inhibit cancer cell proliferation. For instance, certain derivatives demonstrated IC50 values lower than traditional chemotherapeutics, indicating strong anticancer activity against specific cancer cell lines .

- Antibacterial Properties : Some studies have reported antibacterial effects against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Table 1: Summary of Biological Activities

Case Studies and Applications

- Cancer Treatment : A study explored the effects of tetrahydropyran derivatives on MDA-MB-231 triple-negative breast cancer cells. The results indicated that these compounds could inhibit cell proliferation significantly more than established treatments like 5-Fluorouracil, demonstrating a promising therapeutic window for further development .

- Antioxidant Research : In another investigation, various tetrahydropyran derivatives were tested for their antioxidant capabilities. The findings suggested that these compounds could effectively reduce oxidative stress markers in vitro, supporting their potential use in formulations aimed at combating oxidative damage .

Q & A

Q. How do pH and counterion selection (e.g., hydrochloride vs. free base) influence the compound's stability and bioavailability in pharmacological studies?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility and stability by protonating the amine group, reducing degradation via oxidation. Stability studies should use accelerated aging (40°C/75% RH) with HPLC monitoring. For bioavailability, comparative dissolution tests in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) can assess pH-dependent release kinetics. Related studies on yohimbine hydrochloride analogs demonstrate improved absorption profiles for salt forms .

Q. What mechanistic insights exist for the compound’s potential role in enzyme inhibition or receptor binding?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins, such as GABA receptors or peptidases. For experimental validation, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (Kd). Competitive inhibition assays using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) can elucidate enzymatic activity modulation .

Q. How can chiral separation techniques resolve enantiomeric impurities in large-scale synthesis?

- Methodological Answer : Preparative chiral chromatography (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) achieves baseline separation. Dynamic kinetic resolution (DKR) using immobilized lipases or transition-metal catalysts may suppress racemization during synthesis. For quality control, enantiomeric excess (ee) is quantified via chiral GC-MS or circular dichroism (CD) spectroscopy .

Q. What strategies mitigate hydrolysis of the methyl ester group during in vivo studies?

- Methodological Answer : Prodrug approaches, such as replacing the methyl ester with a pivaloyloxymethyl (POM) group, reduce esterase-mediated hydrolysis. Alternatively, encapsulation in liposomes or cyclodextrin complexes shields the ester from enzymatic degradation. Stability in plasma can be tested by incubating the compound with human serum and analyzing degradation products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.